miuraenamide A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

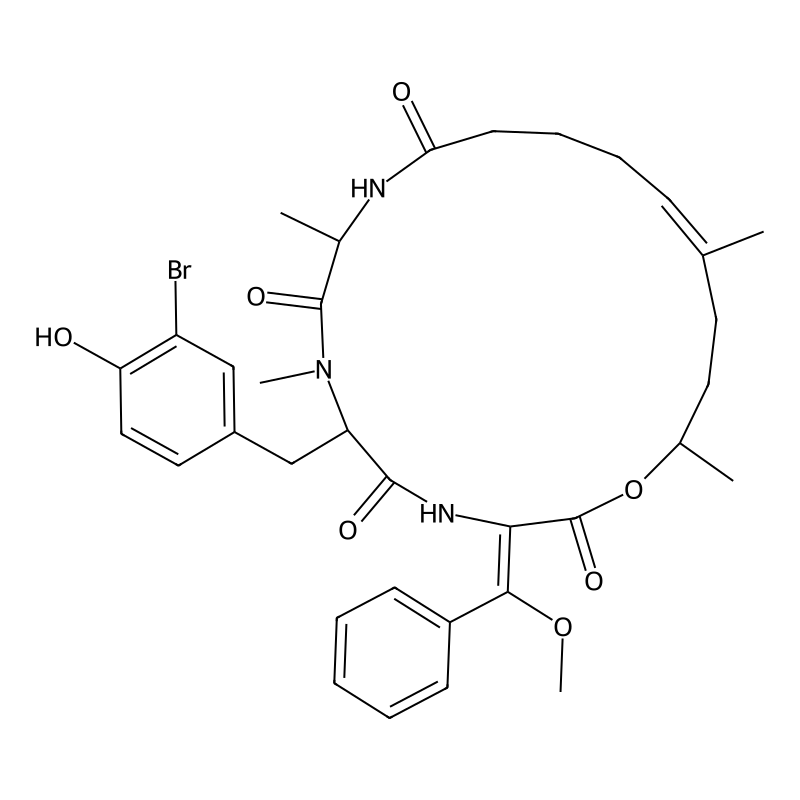

Miuraenamide A is a natural compound classified as a cyclodepsipeptide, primarily derived from the myxobacterium M. miuraensis. It is notable for its unique structure, which features a macrocyclic arrangement that includes an unusual α,β-unsaturated dehydroamino acid. This compound has garnered attention due to its significant biological activities, particularly its ability to influence actin dynamics in cells. Miuraenamide A acts as an actin nucleating and stabilizing agent, promoting the polymerization of actin filaments, which are essential components of the cytoskeleton in eukaryotic cells .

The chemical behavior of miuraenamide A is characterized by its interactions with actin filaments. It binds to actin in a manner that stabilizes filamentous structures, enhancing the nucleation process. The binding mode involves the formation of hydrogen bonds and hydrophobic interactions with specific residues on the actin protein, leading to tighter packing of actin monomers and occlusion of binding sites for cofilin, a protein that typically disassembles actin filaments .

In synthetic chemistry, miuraenamide A can be synthesized through various reactions including aldol reactions and subsequent modifications like oxidation and methylation of its glycine subunit . The synthesis often involves complex sequences to achieve the desired structural features.

Miuraenamide A exhibits potent biological activities, particularly in the context of cancer biology. It has been shown to inhibit tumor cell migration without inducing cytotoxic effects at low concentrations (e.g., 20 nM) in various cancer cell lines. This property makes it a candidate for therapeutic applications targeting cancer metastasis . Additionally, miuraenamide A influences cellular processes by modulating the actin cytoskeleton, which is crucial for various cellular functions such as migration and division .

The synthesis of miuraenamide A can be approached through several methods:

- Natural Extraction: Initially isolated from M. miuraensis, where it is produced as a secondary metabolite.

- Total Synthesis: Researchers have developed synthetic routes involving:

These methods allow for the production of both the natural compound and its derivatives for further study.

Miuraenamide A has potential applications in several fields:

- Cancer Therapy: Due to its ability to inhibit tumor cell migration and influence actin dynamics, it may serve as a basis for developing new anti-metastatic drugs.

- Cell Biology Research: As an actin-binding compound, it is used in studies exploring cytoskeletal dynamics and cellular mechanics.

- Pharmaceutical Development: Its unique structure provides opportunities for designing analogs with enhanced selectivity and reduced toxicity .

Studies on miuraenamide A's interactions with actin reveal that it binds selectively to certain sites on the actin monomer, promoting polymerization while preventing disassembly by competing with other actin-binding proteins like cofilin. Molecular dynamics simulations have provided insights into these interactions, highlighting how structural modifications can affect binding affinity and activity .

Research has also indicated that derivatives of miuraenamide A can exhibit different modes of action, suggesting that fine-tuning its chemical structure could lead to compounds with tailored biological effects .

Miuraenamide A shares similarities with other actin-binding compounds but is unique due to its specific binding mode and structural characteristics. Here are some compounds for comparison:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Jasplakinolide | Peptide-like macrolide | Strong stabilizer of F-actin; less selective |

| Latrunculin | Marine natural product | Sequesters G-actin; prevents polymerization |

| Cytochalasins | Fungal metabolites | Inhibits actin polymerization; broader effects |

| Thymosin β4 | Peptide | Binds G-actin; promotes depolymerization |

Miuraenamide A's distinct mechanism—enhancing nucleation while stabilizing existing filaments—sets it apart from these compounds, making it a valuable subject for further research in both synthetic chemistry and biological applications .

Actin Nucleation, Polymerization, and Stabilization

Miuraenamide A functions as a potent actin nucleating and stabilizing compound that fundamentally alters actin filament dynamics through multiple mechanisms [5] [6]. The compound promotes actin nucleation by facilitating the initial formation of actin oligomers from monomeric globular actin subunits [7] [6]. In pyrene-actin polymerization assays, miuraenamide A demonstrates concentration-dependent enhancement of actin polymerization kinetics, with effective concentrations ranging from 10 to 100 nanomolar [5] [8].

The nucleation process induced by miuraenamide A involves the stabilization of critical actin nuclei, which are typically unstable trimeric structures that serve as templates for filament elongation [6] [9]. Molecular dynamics simulations reveal that miuraenamide A binding to actin monomers creates tighter intermolecular contacts between actin subunits, effectively lowering the energy barrier for nucleus formation [5] [8]. This stabilization occurs through hydrogen bond formation and hydrophobic interactions with specific actin residues, particularly involving the bromophenol moiety of the compound [5] [10].

Following nucleation, miuraenamide A continues to promote filament elongation and stabilization [11] [12]. The compound reduces actin filament dynamics by decreasing both polymerization and depolymerization rates, resulting in longer, more stable filaments [13] [14]. In live cell imaging studies using retinal pigmented epithelial cells, treatment with miuraenamide A produces a significant increase in average filament length and a corresponding decrease in filament turnover dynamics [14] [11].

The stabilization mechanism differs fundamentally from other actin-stabilizing compounds such as phalloidin or jasplakinolide [5] [6]. While these compounds primarily bind to and stabilize existing filaments, miuraenamide A actively promotes the formation of new filaments while simultaneously stabilizing them [6] [8]. This dual action makes miuraenamide A particularly valuable as a research tool for studying actin cytoskeleton organization and function [11] [12].

Competitive Binding with Cofilin and Structural Insights via Molecular Dynamics

The most distinctive feature of miuraenamide A among actin-binding compounds is its selective competition with cofilin for filamentous actin binding sites [5] [6] [8]. Cofilin, also known as actin depolymerizing factor, normally binds to actin filaments to promote severing and depolymerization [15] [16]. Miuraenamide A specifically inhibits this interaction through a unique molecular mechanism that has been elucidated through extensive molecular dynamics simulations [5] [8] [10].

Computational modeling reveals that the bromophenol group of miuraenamide A establishes critical interactions with specific actin residues, particularly tyrosine 133, tyrosine 143, and phenylalanine 352 [5] [8] [10]. These interactions induce a conformational change in the DNase I binding loop, commonly referred to as the D-loop, of neighboring actin monomers within the filament [5] [8]. The D-loop shift creates tighter packing between actin monomers and simultaneously occludes the binding site normally occupied by cofilin [8] [10].

This mechanism represents a novel form of competitive inhibition where the primary compound does not directly compete for the same binding site but rather induces allosteric changes that prevent access to the competing protein's binding site [5] [8]. The specificity of this interaction is remarkable, as miuraenamide A does not interfere with the binding of other major actin-binding proteins such as gelsolin or the Arp2/3 complex [8]. Gelsolin binding to actin filaments remains unaffected because it utilizes different contact points on the actin surface that are not influenced by the D-loop repositioning caused by miuraenamide A [6] [8].

The cofilin binding site is located in the inter-subdomain cleft between actin subdomains 1 and 3, and extends across two adjacent actin subunits along the filament [15]. Molecular dynamics simulations demonstrate that miuraenamide A binding shifts the D-loop of one actin monomer toward the cofilin binding region of the adjacent monomer, effectively creating a steric clash that prevents cofilin association [8] [10]. This occlusion mechanism is supported by fluorescence microscopy studies showing reduced colocalization between cofilin and filamentous actin in cells treated with miuraenamide A [8].

The selectivity of miuraenamide A for cofilin inhibition has important functional implications for actin cytoskeleton regulation [5] [8]. By specifically blocking cofilin-mediated severing while preserving other actin regulatory mechanisms, miuraenamide A creates a unique cellular environment where actin filaments become highly stable but retain responsiveness to other regulatory inputs [6] [8]. This property makes the compound particularly valuable for dissecting the specific roles of cofilin in various cellular processes [17] [8].

Effects on Cellular Migration and Proliferation

Miuraenamide A exerts profound effects on cellular migration and proliferation through its modulation of actin cytoskeleton dynamics [18] [19] [20]. In human umbilical vein endothelial cells, the compound demonstrates a concentration-dependent inhibition of cell migration with an IC₅₀ of approximately 80 nanomolar in scratch wound healing assays [5] [8]. The migration inhibition occurs through multiple interconnected mechanisms involving both direct cytoskeletal effects and alterations in nuclear mechanics [19] [20].

At the cellular level, miuraenamide A treatment results in increased cell adhesive area and enhanced formation of focal adhesion sites [14] [11] [12]. These changes reflect the stabilization of actin stress fibers and the resulting strengthening of integrin-mediated adhesions to the extracellular matrix [11] [12]. The increased adhesion correlates with reduced migration speed and altered migration directionality, as cells become more anchored to their substrate [14] [12].

Particularly significant is the compound's effect on confined migration, such as passage through pores or restrictive environments [19] [20]. Studies using Boyden chamber assays reveal that miuraenamide A specifically impairs pore-based migration while having minimal effects on migration across flat surfaces [19] [20]. This selective inhibition appears to result from increased nuclear stiffness, which creates a mechanical barrier to navigation through confined spaces [19] [20].

The nuclear stiffness changes induced by miuraenamide A represent a novel mechanism of migration regulation [19] [20]. Treatment with subtoxic concentrations of 20 nanomolar for 72 hours produces measurable increases in nuclear mechanical properties without affecting overall cell viability [19] [20]. This nuclear stiffening likely results from alterations in the nuclear actin network and its connections to the nuclear envelope through the linker of nucleoskeleton and cytoskeleton complex [20] [21].

Regarding proliferation, miuraenamide A exhibits an IC₅₀ of approximately 47 nanomolar in human umbilical vein endothelial cells [18] [20]. However, at subtoxic concentrations around 20 nanomolar, the compound produces minimal effects on cell cycle progression or overall proliferation rates [18] [20]. This concentration-dependent effect allows for selective targeting of migration without significant cytotoxicity, making miuraenamide A a valuable tool for studying migration-specific mechanisms [19] [20].

The compound's effects on tumor cell migration have been extensively characterized in ovarian cancer cell lines [18] [19]. Long-term treatment with subtoxic doses produces persistent inhibition of invasive migration through three-dimensional matrices and across membrane barriers [19] [20]. Importantly, these effects appear to be tumor cell-specific, as normal endothelial cells show different responses to the same treatment concentrations [20].

Proteomic analysis of cells treated with miuraenamide A reveals significant changes in protein expression patterns related to cytoskeletal organization and cell adhesion [19] [20]. Downregulation of proteins associated with the Wnt signaling pathway occurs after extended treatment, suggesting that the compound's effects extend beyond direct actin binding to influence broader cellular signaling networks [19] [20]. These findings indicate that miuraenamide A may serve as a lead compound for developing novel anti-metastatic therapeutics targeting actin-dependent cellular processes [19] [20].

Antimicrobial and Antifungal Properties

Inhibition of Phytophthora spp. via Respiratory Chain Disruption

Miuraenamide A demonstrates exceptional antimicrobial activity against phytopathogenic oomycetes, particularly Phytophthora species, through targeted disruption of mitochondrial respiratory chain function [1] [2] [22]. The compound exhibits potent and selective inhibition against Phytophthora capsici with a minimum inhibitory concentration of 0.4 micrograms per milliliter, representing one of the most sensitive targets for this natural product [1] [2] [23].

The mechanism of anti-Phytophthora activity centers on the compound's β-methoxyacrylate structural motif, which functions as a respiratory chain inhibitor similar to other members of this chemical class [1] [2] [23]. The β-methoxyacrylate moiety, formed by the unusual α,β-unsaturated dehydroamino acid residue in miuraenamide A, targets the electron transport system within mitochondria [2] [23]. This structural feature is shared with other well-characterized respiratory inhibitors including strobilurins, cystothiazoles, and haliangicins [2] [24].

The respiratory chain inhibition occurs primarily at the level of the electron transport complexes that facilitate oxidative phosphorylation [1] [2]. Miuraenamide A interferes with the normal flow of electrons from reduced nicotinamide adenine dinucleotide through the respiratory complexes to molecular oxygen [2] [25]. This disruption effectively blocks adenosine triphosphate synthesis, leading to cellular energy depletion and eventual cell death [1] [2].

Phytophthora species are particularly susceptible to respiratory chain inhibitors due to their high metabolic demands and reliance on efficient mitochondrial function [1] [22]. These oomycetes require substantial energy for their complex life cycles, including zoospore motility, cyst germination, and invasive growth through plant tissues [1]. The disruption of respiratory chain function by miuraenamide A effectively prevents these energy-dependent processes, resulting in potent antimicrobial activity [1] [2].

The selectivity of miuraenamide A for Phytophthora species over other microorganisms appears to relate to specific features of oomycete mitochondrial respiratory chains [1] [2]. While the exact molecular basis for this selectivity remains under investigation, structural differences in respiratory complex organization or cofactor binding sites may contribute to the enhanced sensitivity observed in these organisms [2] [22].

NADH Oxidase Inhibition and β-Methoxyacrylate-Specific Mechanisms

The antimicrobial activity of miuraenamide A is mechanistically linked to its potent inhibition of NADH oxidase, a key enzyme complex in the mitochondrial respiratory chain [1] [2] [25]. The compound demonstrates an IC₅₀ of 50 micromolar against NADH oxidase activity in isolated mitoplasts derived from Candida species [1] [2] [23]. This inhibition directly impairs the first step of the electron transport chain, preventing the oxidation of NADH and subsequent electron transfer to downstream respiratory complexes [2] [25].

NADH oxidase, also known as Complex I or NADH-ubiquinone oxidoreductase, represents the largest and most complex component of the mitochondrial respiratory chain [26] [27]. This multisubunit enzyme catalyzes the transfer of electrons from NADH to ubiquinone while simultaneously translocating protons across the inner mitochondrial membrane [26] [27]. The inhibition of this complex by miuraenamide A effectively blocks the primary entry point for electrons derived from glycolysis and the citric acid cycle [2] [25].

The β-methoxyacrylate mechanism of action involves specific binding to sites within the NADH oxidase complex that are critical for electron transfer [1] [2] [24]. The α,β-unsaturated carbonyl system present in the dehydroamino acid residue of miuraenamide A can form covalent or high-affinity non-covalent interactions with nucleophilic residues in the enzyme active site [2] [24]. This binding prevents the normal conformational changes required for electron transfer, effectively blocking enzyme function [2] [25].

Comparative studies with other β-methoxyacrylate compounds provide insight into the structure-activity relationships governing NADH oxidase inhibition [2] [23]. Cystothiazole A, a related myxobacterial metabolite with similar structural features, demonstrates complete inhibition of NADH oxidase at 10 micromolar concentrations [2] [23]. The reduced potency of miuraenamide A compared to cystothiazole A suggests that the macrocyclic peptide framework may influence the accessibility or binding affinity of the β-methoxyacrylate pharmacophore [2] [23].

The specificity of miuraenamide A for NADH oxidase over other respiratory complexes contributes to its selective antimicrobial profile [2] [25]. Unlike broad-spectrum respiratory inhibitors that target multiple complexes, the focused inhibition of Complex I allows for more targeted antimicrobial activity with potentially reduced effects on host cell respiration at therapeutic concentrations [2] [28].

Spectrum of Activity Against Fungi and Bacteria

Miuraenamide A exhibits a distinctive antimicrobial spectrum characterized by potent activity against fungi and oomycetes while displaying minimal or no activity against bacterial species [1] [2] [23]. This selectivity pattern reflects fundamental differences in respiratory chain organization and mitochondrial structure between prokaryotic and eukaryotic microorganisms [1] [2].

Among fungal targets, the compound demonstrates variable activity depending on the specific species tested [2] [23]. Rhizopus oryzae shows moderate sensitivity with a minimum inhibitory concentration of 6.3 micrograms per milliliter, while Absidia spinosa requires 12.5 micrograms per milliliter for growth inhibition [2] [23]. Aspergillus niger and Botrytis cinerea exhibit greater resistance, requiring concentrations exceeding 50 micrograms per milliliter for observable antimicrobial effects [2] [23].

The variation in fungal susceptibility likely reflects species-specific differences in mitochondrial respiratory chain architecture and cellular permeability [2] [23]. Fungi with more permeable cell walls may allow better penetration of miuraenamide A to its mitochondrial targets, while species with robust efflux mechanisms or alternative respiratory pathways may show enhanced resistance [28] [29].

Yeast species, including various Candida strains, demonstrate moderate sensitivity to miuraenamide A [1] [30]. The compound shows activity against Candida albicans and Candida rugosa, with inhibition occurring through the same respiratory chain disruption mechanism observed in filamentous fungi [30] [31]. The therapeutic potential against pathogenic yeasts makes miuraenamide A of interest for antifungal drug development, particularly given the increasing prevalence of azole-resistant strains [28] [30].

The lack of antibacterial activity represents a significant aspect of miuraenamide A's antimicrobial profile [1] [2]. Bacterial species tested, including both gram-positive and gram-negative organisms, show no growth inhibition at concentrations that are highly effective against fungi [1] [2]. This selectivity stems from the absence of mitochondria in prokaryotic cells, eliminating the primary target for miuraenamide A's respiratory chain inhibitory mechanism [1] [2].

The selective antimicrobial spectrum of miuraenamide A offers potential advantages for therapeutic applications where preservation of beneficial bacterial flora is desired [2] [29]. Additionally, the compound's effectiveness against plant pathogenic oomycetes and fungi suggests possible applications in agricultural settings for crop protection [1] [22]. However, the development of practical antimicrobial applications would require optimization of the compound's pharmacokinetic properties and reduction of potential cytotoxicity to host cells [2] [29].

Transcriptional and Cellular Regulation

Induction of SRF Target Genes via G-Actin Modulation

Miuraenamide A functions as a potent inducer of serum response factor target gene expression through its specific modulation of globular actin levels within the cytoplasm [32] [21] [33]. The compound activates the myocardin-related transcription factor-serum response factor signaling pathway by sequestering monomeric actin and preventing its interaction with transcriptional coactivators [21] [33]. This mechanism represents a novel approach to transcriptional regulation that operates independently of direct nuclear effects [32] [21].

The myocardin-related transcription factor-serum response factor pathway serves as a critical mechanosensitive signaling system that responds to changes in actin dynamics [21] [34] [35]. Under normal conditions, globular actin binds to myocardin-related transcription factors through regulatory RPEL motifs, sequestering these coactivators in the cytoplasm and preventing their nuclear translocation [21] [35]. When miuraenamide A stabilizes actin filaments and reduces the pool of available monomeric actin, myocardin-related transcription factors are released from cytoplasmic sequestration and can translocate to the nucleus [21] [33].

Transcriptome analysis reveals that miuraenamide A treatment at 60 nanomolar concentrations results in the upregulation of 90 out of 99 overlapping myocardin-related transcription factor-serum response factor target genes [21] [33]. This represents a remarkably comprehensive activation of the pathway, suggesting that miuraenamide A effectively depletes cytoplasmic globular actin pools to levels that fully activate transcriptional signaling [21] [33]. The magnitude of this response exceeds that observed with many other actin-modulating compounds, highlighting the particular potency of miuraenamide A in this context [21] [33].

The target genes activated by miuraenamide A through the myocardin-related transcription factor-serum response factor pathway are predominantly involved in cytoskeletal organization, cell adhesion, and contractile functions [21] [34]. These genes encode proteins such as actin isoforms, myosin subunits, and various actin-binding proteins that collectively enhance cellular contractile capacity [34] [35]. The coordinated upregulation of these genes creates a positive feedback loop that further reinforces actin cytoskeleton stabilization and cellular mechanical properties [21] [34].

The specificity of miuraenamide A for globular actin-dependent transcriptional regulation is demonstrated by its minimal effects on other mechanosensitive pathways [21] [33]. The Hippo-YAP/TAZ signaling axis, which responds to filamentous actin organization and cellular tension, remains largely unaffected by miuraenamide A treatment [21] [33]. This selectivity results from the compound's ability to form amorphous actin aggregates that cannot interact with angiomotin proteins required for Hippo pathway regulation [21] [33].

Comparative Effects with Jasplakinolide on Nuclear Actin and Gene Expression

While both miuraenamide A and jasplakinolide function as actin-stabilizing compounds, they produce markedly different effects on nuclear actin dynamics and gene expression patterns [32] [6] [36]. These differences highlight the importance of binding mode specificity in determining the cellular consequences of actin modulation [6] [8] [36]. Jasplakinolide, a well-characterized actin stabilizer, produces distinct transcriptional responses that differ significantly from those induced by miuraenamide A [6] [8].

Jasplakinolide treatment results in the upregulation of only 13 out of 99 myocardin-related transcription factor-serum response factor target genes, representing a substantially weaker activation of this pathway compared to miuraenamide A [21] [36]. This reduced potency suggests that jasplakinolide does not deplete cytoplasmic globular actin as effectively as miuraenamide A, possibly due to differences in binding stoichiometry or cellular distribution [21] [36]. The weaker transcriptional response may also reflect jasplakinolide's additional effects on other cellular processes that counteract myocardin-related transcription factor activation [6] [8].

The differential effects on gene expression extend beyond the myocardin-related transcription factor-serum response factor pathway to encompass broader transcriptional programs [6] [8]. Comparative transcriptome analysis reveals that miuraenamide A and jasplakinolide regulate largely non-overlapping sets of genes, with only limited overlap in their transcriptional signatures [6] [8]. This divergence indicates that the specific molecular interactions of each compound with actin filaments produce distinct cellular environments that activate different signaling networks [6] [8].

Nuclear actin levels respond differently to treatment with miuraenamide A versus jasplakinolide, despite both compounds stabilizing cytoplasmic actin filaments [32] [21] [33]. Miuraenamide A treatment produces a more pronounced shift in nuclear actin distribution, with increased accumulation of monomeric actin in nuclear compartments [21] [33]. This nuclear actin redistribution occurs without significant changes in the polymerization state of nuclear actin, suggesting that the compound primarily affects actin transport between cellular compartments rather than nuclear actin dynamics per se [21] [33].

The mechanistic basis for these differential effects lies in the distinct binding modes of miuraenamide A and jasplakinolide on actin filaments [6] [8]. While both compounds bind to the same general region of actin, their specific molecular interactions produce different conformational changes in the filament structure [6] [8]. Miuraenamide A's unique interaction with the D-loop region and its selective inhibition of cofilin binding create a cellular environment distinct from that produced by jasplakinolide [6] [8].

The functional consequences of these differential effects are evident in cellular migration assays, where miuraenamide A and jasplakinolide produce opposite effects on cell motility [6] [8]. While miuraenamide A consistently inhibits cellular migration, jasplakinolide has been reported to paradoxically enhance migration in certain cell types [6] [8]. This divergence further emphasizes that structurally similar actin-binding compounds can produce functionally distinct outcomes through their specific molecular mechanisms of action [6] [8].